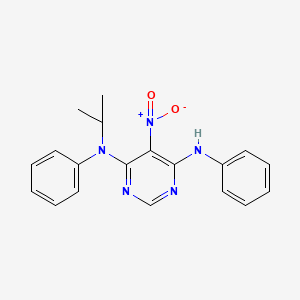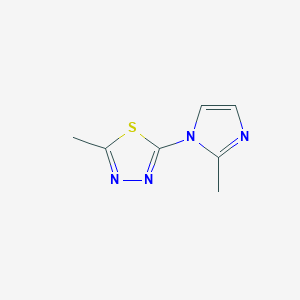![molecular formula C14H19BrN2O B2587772 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea CAS No. 1090569-86-0](/img/structure/B2587772.png)
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea, also known as BPCU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCU belongs to the class of urea derivatives and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea is not fully understood. However, it has been suggested that 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea may act as an inhibitor of PTP1B by binding to the active site of the enzyme. This inhibition may lead to increased insulin signaling and improved glucose uptake in cells. Additionally, 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea may inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been found to have a wide range of biochemical and physiological effects. It has been shown to improve glucose uptake in cells and to increase insulin sensitivity in animal models of diabetes. Additionally, 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been shown to reduce inflammation in animal models of inflammatory diseases. 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been shown to have a wide range of applications in scientific research. However, one limitation of using 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea in lab experiments is that it may have off-target effects, as it has been shown to inhibit other enzymes in addition to PTP1B.
Orientations Futures
There are several future directions for research on 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea. One area of research could focus on developing more potent and selective inhibitors of PTP1B. Additionally, further studies could investigate the potential of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea as an anti-inflammatory agent and as an anticancer agent. Finally, future studies could investigate the potential of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea can be achieved through a two-step process. The first step involves the reaction of 4-bromophenethylamine with cyclopentanone in the presence of sodium hydride to form 1-(4-bromophenyl)-2-cyclopentyl ethanol. The second step involves the reaction of 1-(4-bromophenyl)-2-cyclopentyl ethanol with urea in the presence of potassium carbonate to form 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea.
Applications De Recherche Scientifique
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been found to have a wide range of applications in scientific research. It has been studied for its potential as an inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has also been found to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-10(11-6-8-12(15)9-7-11)16-14(18)17-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYGAAVJXSOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine](/img/structure/B2587689.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)
![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone](/img/structure/B2587698.png)
![Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2587700.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2587703.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide](/img/structure/B2587704.png)
![4-(4-Methoxyphenyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2587705.png)
![2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587708.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2587711.png)
